3,5-Dichloro-2,6-difluoro-benzotrifluoride
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Overview
Description
3,5-Dichloro-2,6-difluoro-benzotrifluoride is a halocarbon chemical compound with the molecular formula C7HCl2F5 and a molecular weight of 250.98 g/mol.
Preparation Methods
The synthesis of 3,5-Dichloro-2,6-difluoro-benzotrifluoride involves several steps. One common method includes the chlorination and fluorination of benzotrifluoride derivatives. The reaction conditions typically involve the use of chlorinating and fluorinating agents under controlled temperatures and pressures . Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
3,5-Dichloro-2,6-difluoro-benzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and the reactions are often carried out under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dichloro-2,6-difluoro-benzotrifluoride has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of fire extinguishing agents and other industrial chemicals
Mechanism of Action
The mechanism by which 3,5-Dichloro-2,6-difluoro-benzotrifluoride exerts its effects involves interactions with molecular targets and pathways. The compound’s halogen atoms play a crucial role in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in fire extinguishing or chemical synthesis .
Comparison with Similar Compounds
3,5-Dichloro-2,6-difluoro-benzotrifluoride can be compared with other similar compounds, such as:
2,4-Dichlorobenzotrifluoride: Similar in structure but with different positions of chlorine and fluorine atoms.
2,3-Dichloro-5,6-dicyano-p-benzoquinone: Another halogenated compound with different functional groups.
3,4-Dichlorobenzotrifluoride: Similar in structure but with different positions of chlorine atoms.
These comparisons highlight the uniqueness of this compound in terms of its specific halogenation pattern and its applications.
Properties
IUPAC Name |
1,5-dichloro-2,4-difluoro-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F5/c8-2-1-3(9)6(11)4(5(2)10)7(12,13)14/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZZKPDVHRXCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)C(F)(F)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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